4-[4-(2-Methylpropyl)phenoxy]phenol
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Overview
Description
4-[4-(2-Methylpropyl)phenoxy]phenol is an organic compound with the molecular formula C16H18O2 It is a derivative of phenol, characterized by the presence of a phenoxy group substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpropyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution of a phenol derivative with a suitable halogenated precursor. One common method involves the reaction of 4-bromophenol with 4-(2-methylpropyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the diazotization of aniline derivatives followed by the decomposition of the diazonium salts in the presence of sulfuric acid . This method allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[4-(2-Methylpropyl)phenoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and chelating metal ions. This activity is primarily due to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive species . Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, is a simpler structure with a hydroxyl group attached to a benzene ring.
4-(2-Methylpropyl)phenol: This compound is similar but lacks the additional phenoxy group.
4-Phenoxyphenol: This compound has a phenoxy group but does not have the 2-methylpropyl substitution.
Uniqueness
4-[4-(2-Methylpropyl)phenoxy]phenol is unique due to the presence of both the phenoxy and 2-methylpropyl groups, which impart specific chemical and biological properties.
Properties
CAS No. |
479580-97-7 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)phenoxy]phenol |
InChI |
InChI=1S/C16H18O2/c1-12(2)11-13-3-7-15(8-4-13)18-16-9-5-14(17)6-10-16/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
WSEGKFCZOFWYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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